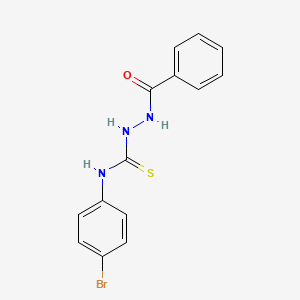
1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide
Overview
Description
1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide typically involves the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol . The reaction conditions often include refluxing the mixture for a specific period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets may include proteins involved in cell proliferation, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
- 1-Benzoyl-4-(4-chlorophenyl)thiosemicarbazide
- 1-Benzoyl-4-(4-fluorophenyl)thiosemicarbazide
- 1-Benzoyl-4-(4-methylphenyl)thiosemicarbazide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. The presence of the bromine atom in this compound may confer unique properties, such as enhanced antimicrobial activity or specific interactions with biological targets .
Properties
IUPAC Name |
1-benzamido-3-(4-bromophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-6-8-12(9-7-11)16-14(20)18-17-13(19)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKOXBDJKHGGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3466784.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3466785.png)
![4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466796.png)

![N-(furan-2-ylmethyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3466800.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-3,4-dimethoxybenzamide](/img/structure/B3466808.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3466810.png)
![4-{[(4-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3466815.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B3466836.png)
![2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B3466842.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3466858.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3466862.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B3466876.png)
